

Application Notes and Protocols for MTSEA Hydrobromide in Electrophysiology

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Compound of Interest

Compound Name: MTSEA hydrobromide

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These application notes provide a comprehensive guide to the use of 2-aminoethyl methanethiosulfonate hydrobromide (MTSEA), a membrane-permeant, positively charged sulfhydryl-reactive reagent, in whole-cell and single-channel electrophysiological recordings. MTSEA is a valuable tool for investigating the structure-function relationships of ion channels through the Substituted Cysteine Accessibility Method (SCAM).

Introduction

MTSEA covalently modifies cysteine residues that are accessible within the aqueous environment of an ion channel's pore or surrounding structures. This modification can lead to alterations in ion channel function, such as changes in conductance, gating kinetics, or pharmacology. By introducing cysteine mutations at specific sites within an ion channel and assessing their reactivity with MTSEA, researchers can infer the accessibility of these residues and probe the dynamic conformational changes that occur during channel gating.

Key Applications

- Mapping the Pore Lining of Ion Channels: Identifying amino acid residues that line the ion conduction pathway.
- Investigating Channel Gating Mechanisms: Studying the conformational changes associated with channel opening, closing, and inactivation.^[1]

- Probing Voltage Sensor Movement: Determining the accessibility of residues within the voltage-sensing domains of voltage-gated ion channels in different states.
- Characterizing Ligand Binding Sites: Identifying residues that contribute to the binding pockets of ligands and elucidating the structural rearrangements upon ligand binding.[\[2\]](#)[\[3\]](#)

Data Presentation: Quantitative Effects of MTSEA

The following tables summarize the quantitative effects of MTSEA on various ion channels as reported in the literature. These values can serve as a reference for expected outcomes and for designing new experiments.

Whole-Cell Recording Data

Ion Channel Type	Cysteine Mutant	MTSEA Concentration	Exposure Time	Effect on Current Amplitude	Reference
Voltage-Gated Sodium (Nav) Channel	hNav1.5-C373Y (inactivated state)	Not Specified	4-8 min	Large decrease	[1]
Voltage-Gated Sodium (Nav) Channel	E765C	Not Specified	~2 min	Reduction	[4]
Voltage-Gated Sodium (Nav) Channel	F1236C	100 μ M	3 min	~40% reduction (potentiated by depolarization)	
L-type Calcium (Cav) Channel	Wild-type	2.5 mM	~1.5 min	No significant effect on PCMBS-induced inhibition	[5]
Voltage-Gated Potassium (Kv) Channel	Shaker L361C	100 μ M (as PCMBS)	Not Specified	Inhibition	[6]
Nicotinic Acetylcholine Receptor (nAChR)	α 7L119C	Not Specified	Not Specified	>97% reduction in ACh response	[2]

Nicotinic						
Acetylcholine	$\alpha^0_2\beta^0\gamma^0\delta^-$	5 mM (closed	16 s	~60%		
Receptor	($\alpha 244C$)	state)	(cumulative)	reduction		[7]
(nAChR)						
Nicotinic						
Acetylcholine	$\alpha^0_2\beta^0\gamma^0\delta^-$	50 μ M (open	20 s	~80%		
Receptor	($\alpha 244C$)	state)	(cumulative)	reduction		[7]
(nAChR)						

Single-Channel Recording Data

Ion Channel Type	Cysteine Mutant	MTSEA Concentration	Unitary Current Amplitude (Before MTSEA)	Unitary Current Amplitude (After MTSEA)	Open Probability (Po) (Before MTSEA)	Open Probability (Po) (After MTSEA)	Reference
KCa3.1 Channel	A286C	Not Specified	2.4 pA at -60 mV	1.0 pA at -60 mV; 2.6 pA at -120 mV	0.01	0.35	[8]
Nicotinic Acetylcholine Receptor (nAChR)	$\alpha 1\beta 1\gamma\delta L 121C$	Not Specified	Not Specified	Majority of bursts became brief (≤ 2 ms)	Not Specified	Not Specified	[2]

Experimental Protocols

Preparation of MTSEA Stock Solution

Materials:

- MTSEA hydrobromide powder
- Anhydrous dimethyl sulfoxide (DMSO) or ultrapure water

- Microcentrifuge tubes
- Vortex mixer

Protocol:

- Due to the reactivity of MTSEA in aqueous solutions, it is recommended to prepare fresh stock solutions immediately before each experiment.
- Alternatively, for short-term storage, prepare a concentrated stock solution (e.g., 100 mM) in anhydrous DMSO.
- Dispense small aliquots of the DMSO stock solution into microcentrifuge tubes, seal tightly, and store at -20°C, protected from light and moisture.
- On the day of the experiment, thaw a single aliquot and dilute it to the final working concentration in the desired extracellular or intracellular solution.
- Vortex briefly to ensure complete dissolution.

Note: Always handle MTSEA with appropriate personal protective equipment, as it is a reactive chemical.

Whole-Cell Patch-Clamp Recording Protocol with MTSEA Application

Materials:

- Standard whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system)
- Cells expressing the cysteine-mutant ion channel of interest
- Extracellular (bath) solution
- Intracellular (pipette) solution
- MTSEA working solution

Protocol:

- Establish a stable whole-cell recording configuration on a cell expressing the target ion channel.
- Record baseline ion channel activity for a stable period (e.g., 2-5 minutes) to ensure the recording is stable.
- Apply the MTSEA-containing extracellular solution to the cell using a perfusion system. The application time will vary depending on the specific channel and the concentration of MTSEA but typically ranges from 30 seconds to several minutes.[\[1\]](#)[\[4\]](#)
- Continuously monitor the ion channel current during MTSEA application to observe the time course of modification.
- After the desired exposure time, wash out the MTSEA-containing solution with the control extracellular solution.
- Continue recording to assess the persistent effects of the modification.
- To confirm that the observed effect is due to the covalent modification of the cysteine residue, a reducing agent like dithiothreitol (DTT) can be applied to reverse the disulfide bond formation.

Example Solutions:

- Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).

Note: The specific composition of the solutions should be optimized for the ion channel under investigation.

Single-Channel Patch-Clamp Recording Protocol with MTSEA Application

Materials:

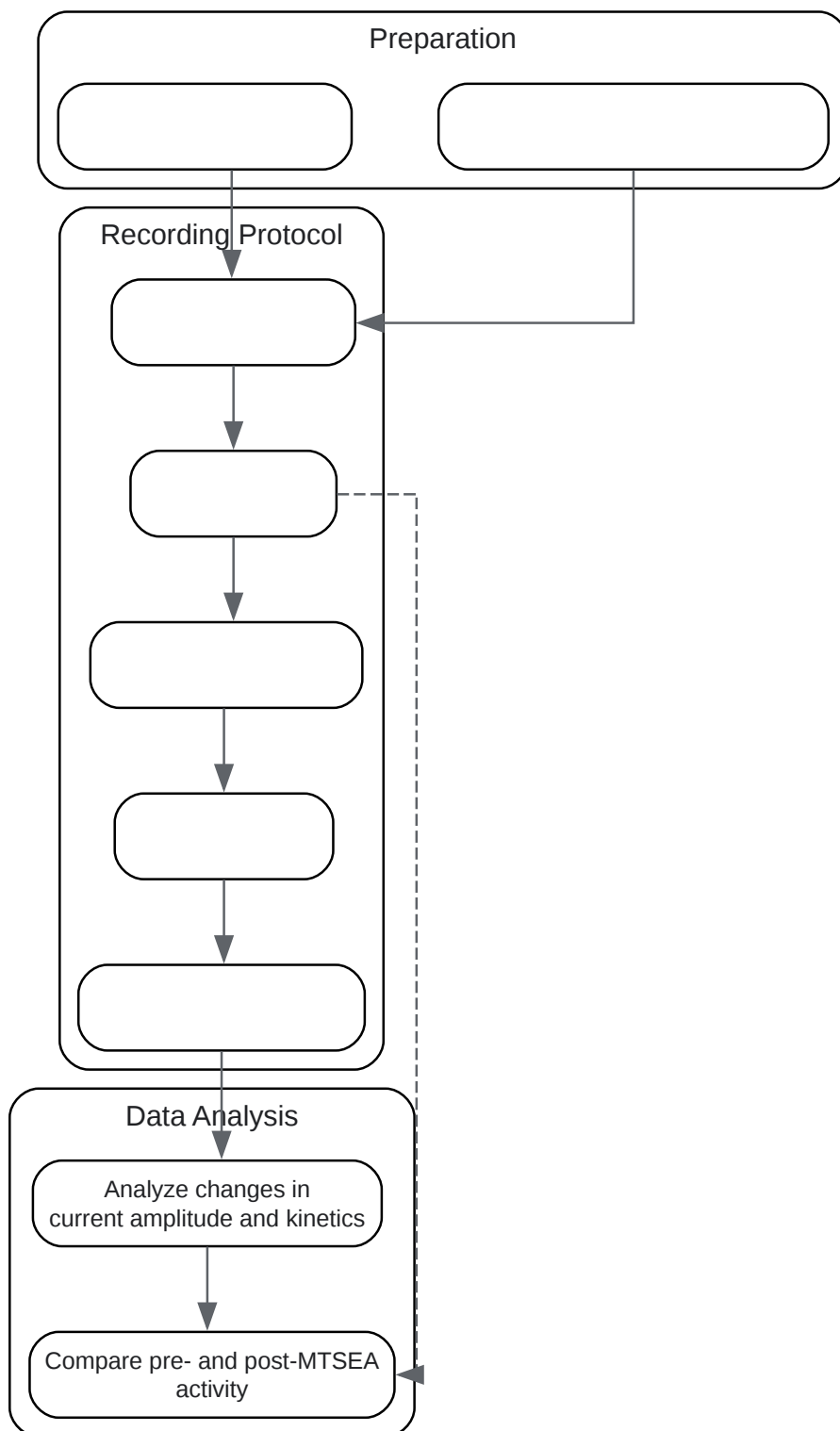
- Standard single-channel patch-clamp setup
- Excised patch (inside-out or outside-out) from a cell expressing the target ion channel
- Control and MTSEA-containing solutions

Protocol:

- Establish a high-resistance seal and excise a membrane patch containing the ion channel of interest (either in the inside-out or outside-out configuration).
- Record baseline single-channel activity in the control solution to determine the unitary conductance and open probability.
- Perfuse the patch with the MTSEA-containing solution. For outside-out patches, the application is to the external face of the membrane. For inside-out patches, it is to the internal face.
- Record single-channel activity during and after MTSEA application to observe changes in single-channel conductance, open probability, and gating kinetics.[\[8\]](#)
- Wash out the MTSEA solution to determine if the effects are reversible or persistent.

Mandatory Visualizations

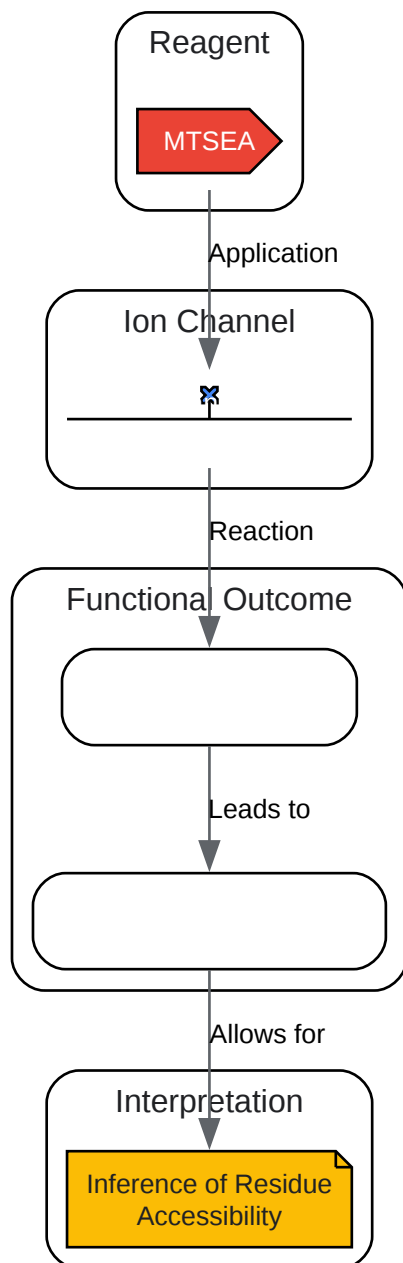
Whole-Cell Recording with MTSEA



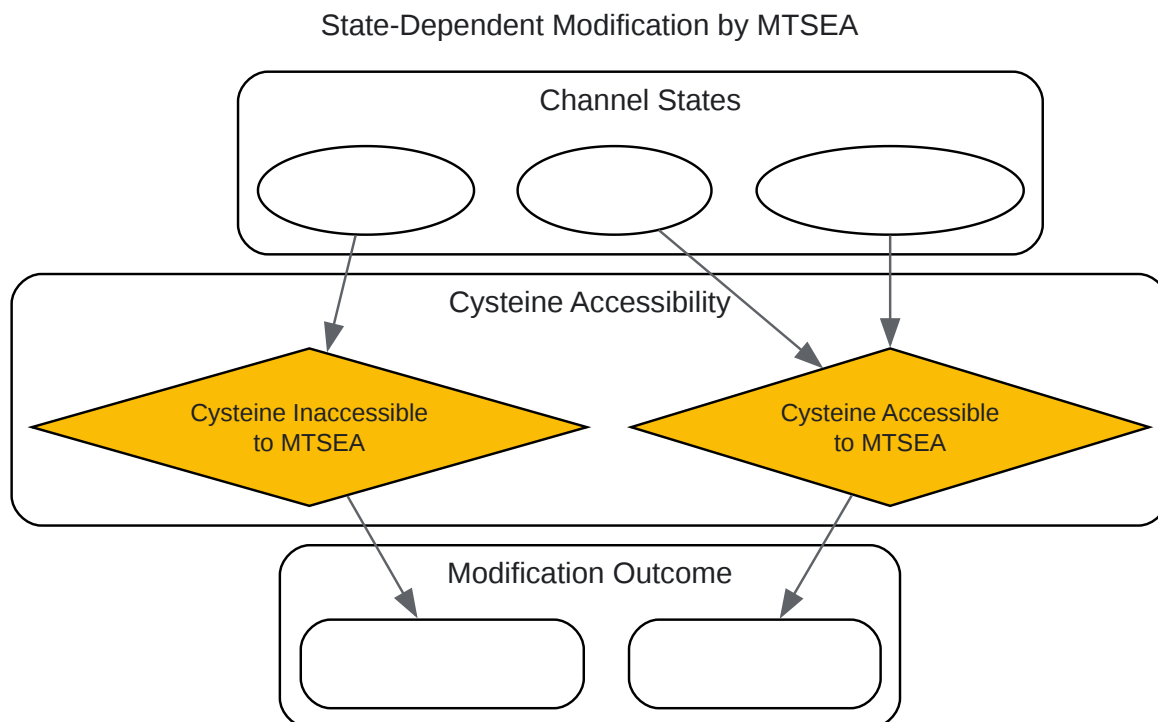
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Caption: Experimental workflow for whole-cell recording with MTSEA.

Substituted Cysteine Accessibility Method (SCAM)

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Caption: Principle of the Substituted Cysteine Accessibility Method (SCAM).



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Caption: Logic of state-dependent modification by MTSEA.

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